molecular formula C11H17BrN4O2S B1455905 4-(5-bromopyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 1316219-30-3

4-(5-bromopyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide

カタログ番号: B1455905
CAS番号: 1316219-30-3
分子量: 349.25 g/mol
InChIキー: QDECAACCKVRBNJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(5-Bromopyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide (CAS 1316219-30-3) is a high-purity chemical reagent featuring a hybrid structure that combines a bromopyrazine heterocycle with a piperidine-sulfonamide group. This unique architecture makes it a valuable intermediate in medicinal chemistry and drug discovery research. The bromine atom on the pyrazine ring serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the rapid generation of compound libraries. The N,N-dimethylpiperidine-1-sulfonamide moiety is a significant pharmacophore; sulfonamides are known to exhibit a wide range of pharmacological activities by acting as enzyme inhibitors. They are frequently investigated for their ability to inhibit targets like carbonic anhydrases and specific proteases such as ubiquitin specific protease 19 (USP19) . Furthermore, compounds integrating sulfonamide groups with nitrogen-containing heterocycles have demonstrated promising antiviral properties against a spectrum of viruses, including enteroviruses, parainfluenza, and others . This reagent is provided for Research Use Only and is intended for use in laboratory research applications. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions.

特性

IUPAC Name

4-(5-bromopyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN4O2S/c1-15(2)19(17,18)16-5-3-9(4-6-16)10-7-14-11(12)8-13-10/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDECAACCKVRBNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C2=CN=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

General Synthetic Strategy

The synthesis of 4-(5-bromopyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide typically involves:

  • Preparation or procurement of a suitably substituted pyrazine intermediate bearing a bromine atom at the 5-position.
  • Formation of the sulfonamide linkage by reaction of the corresponding sulfonyl chloride derivative with the amine-containing N,N-dimethylpiperidine.
  • Purification and characterization of the final sulfonamide product.

This approach aligns with common sulfonamide synthesis protocols where sulfonyl chlorides are reacted with amines under mild conditions to afford sulfonamide bonds.

Preparation of the 5-Bromopyrazin-2-yl Intermediate

The 5-bromopyrazin-2-yl moiety is a critical intermediate. According to synthetic precedents for related pyrazine sulfonamides:

  • The 5-bromopyrazine core can be synthesized via halogenation of pyrazine derivatives or by using commercially available 5-bromopyrazin-2-amine as a starting material.
  • The bromination is typically regioselective at the 5-position due to electronic and steric factors in the pyrazine ring.

For example, in related syntheses of pyrazinyl sulfonamides, the aminopyrazine starting materials (such as 5-bromopyrazin-2-amine) are reacted directly with sulfonyl chlorides to form the sulfonamide bond in one step at room temperature, often in a polar aprotic solvent like acetone with pyridine as a base catalyst.

Formation of the Sulfonamide Linkage

The key step in the preparation of This compound is the formation of the sulfonamide bond between the sulfonyl chloride derivative of N,N-dimethylpiperidine-1-sulfonyl chloride and the 5-bromopyrazin-2-yl amine.

Typical procedure:

  • The 5-bromopyrazin-2-amine is dissolved in acetone.
  • Pyridine is added to act as a base to scavenge HCl generated during the reaction.
  • The sulfonyl chloride derivative of N,N-dimethylpiperidine-1-sulfonyl chloride is added dropwise.
  • The reaction mixture is stirred overnight at room temperature.
  • The product is isolated by filtration or extraction, followed by purification using flash chromatography.

This one-step reaction is efficient and yields the sulfonamide in moderate to good yields (12–70%), depending on the substituents and reaction conditions.

Purification and Characterization

  • The crude product is purified by flash chromatography on silica gel to obtain chromatographically pure sulfonamide.
  • Characterization is performed using:
    • Melting point determination.
    • Nuclear Magnetic Resonance (1H and 13C NMR) spectroscopy to confirm the structure, especially the sulfonamidic hydrogen signal appearing as a broad singlet in the region 10.27–12.10 ppm.
    • Infrared (IR) spectroscopy to detect characteristic sulfonamide S=O stretches (unsymmetrical at 1406–1324 cm⁻¹ and symmetrical at 1189–1092 cm⁻¹).
    • Elemental analysis and mass spectrometry (MS) to confirm molecular weight and purity.

Experimental Data Summary

Step Reagents/Conditions Yield (%) Notes
Preparation of 5-bromopyrazin-2-amine Commercial or via bromination - Starting material
Reaction with N,N-dimethylpiperidine-1-sulfonyl chloride Acetone, pyridine, room temp, overnight 12–70% One-step sulfonamide formation
Purification Flash chromatography - Obtains pure product
Characterization NMR, IR, MS, melting point - Confirms structure

Research Findings and Optimization Notes

  • Electron-withdrawing substituents such as bromine on the pyrazine ring can influence nucleophilicity of the amine and thus affect yields.
  • Chlorinated analogs tend to have lower yields due to decreased nucleophilicity from electron-withdrawing effects; brominated derivatives behave similarly but can be optimized by reaction conditions.
  • Lipophilicity and acid-base properties of sulfonamide compounds are important for biological activity and can be modulated by substituents on the pyrazine ring and the sulfonamide moiety.
  • The sulfonamide bond formation is generally high-yielding and robust under mild conditions, making it suitable for scale-up and derivatization.

化学反応の分析

Types of Reactions

4-(5-bromopyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced amine derivative.

    Substitution: Formation of substituted pyrazine derivatives.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 4-(5-bromopyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide . For instance, a derivative known as 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea was synthesized and evaluated for its anticancer properties. The findings indicated that this compound exhibited significant cytotoxic effects across various cancer cell lines, including Jurkat (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer) cells, with an IC50 value of approximately 4.64 µM against Jurkat cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Mechanism of Action
1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]ureaJurkat4.64 ± 0.08Cell cycle arrest in sub-G1 phase
Other DerivativeHeLaTBDTBD
Other DerivativeMCF-7TBDTBD

Antiangiogenic Properties

The compound has also been evaluated for its antiangiogenic properties using the chick chorioallantoic membrane (CAM) assay. Results showed that it effectively inhibited blood vessel formation in tumor tissues, indicating its potential as an antiangiogenic agent . This characteristic is crucial as angiogenesis plays a significant role in tumor growth and metastasis.

Study on Anticancer Efficacy

In a recent study published in December 2023, researchers synthesized a related pyrazine derivative and assessed its efficacy against various cancer types. The study utilized flow cytometry to analyze the effects on cell cycle progression and demonstrated that the compound could induce apoptosis in cancer cells through specific molecular pathways .

In Vivo Studies

Further investigations are warranted to explore the in vivo efficacy of This compound . The promising results from in vitro studies suggest that clinical trials could be beneficial to establish its therapeutic potential against cancer and other diseases.

作用機序

The mechanism of action of 4-(5-bromopyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects.

類似化合物との比較

Structural Comparison with Similar Compounds

The compound’s structural uniqueness lies in its bromopyrazine-sulfonamide-piperidine architecture. Key comparisons with similar compounds are outlined below:

Compound Name Core Structure Key Substituents Key Differences
4-(5-Bromopyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide (Target) Pyrazine Bromine, dimethylpiperidine-sulfonamide Reference compound for comparison.
1-(5-Bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) Pyrazine Urea linkage, trifluoromethyl benzyl Urea replaces sulfonamide; exhibits anticancer activity (IC50: 4.64 µM in Jurkat).
N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide Pyridine Methoxy, difluorophenyl-sulfonamide Pyridine core vs. pyrazine; sulfonamide retained.
N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide Pyrimidine Piperidine, thioether linkage Pyrimidine core; sulfur atom enhances aromatic stacking interactions.

Structural Insights :

  • Bromopyrazine vs. Pyridine/Pyrimidine : Bromine in pyrazine may enhance electrophilic reactivity compared to pyridine or pyrimidine derivatives, influencing binding to enzymatic targets .
  • Sulfonamide vs.
  • Dimethylpiperidine : The dimethylated piperidine in the target compound likely enhances lipophilicity and blood-brain barrier penetration compared to unsubstituted analogs .
Anticancer Potential
  • BPU : Demonstrated cytotoxicity in cancer cells (IC50: 4.64 µM in Jurkat) via sub-G1 cell cycle arrest and inhibition of MMP-2/9 enzymes. Molecular dynamics (MD) simulations supported its binding to MMP catalytic sites.
  • The dimethylpiperidine may further modulate bioavailability.
Enzyme Targeting
  • Pyrimidine-Based Sulfonamide : Aromatic stacking interactions (centroid distances: ~3.4 Å) between pyrimidine rings enhance stability in enzyme binding pockets. The target compound’s pyrazine core may exhibit similar stacking but with altered geometry due to nitrogen positioning.

生物活性

4-(5-bromopyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide, with the CAS number 1316219-30-3, is a compound that has attracted significant attention in various fields of scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine ring with a bromine substitution at the 5-position and a piperidine ring connected to a sulfonamide group . This unique combination of functional groups contributes to its diverse biological properties.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₁₁H₁₇BrN₄O₂S
Molecular Weight349.25 g/mol
CAS Number1316219-30-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group is known for its ability to inhibit certain enzymes, while the brominated pyrazine can engage in π-stacking interactions with biological macromolecules, potentially leading to alterations in enzyme activity or receptor binding.

Antimicrobial Properties

Sulfonamides are historically recognized for their antimicrobial properties. The presence of the sulfonamide moiety in this compound suggests potential activity against bacterial infections. Research indicates that pyrazole derivatives can exhibit antibacterial effects, which may extend to this compound as well .

Inhibition of Enzymatic Activity

The compound may act as an inhibitor for various enzymes involved in metabolic pathways. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism could be explored further for therapeutic applications against resistant bacterial strains.

Synthesis and Evaluation

The synthesis of this compound typically involves several steps including bromination of the pyrazine ring and subsequent attachment of the piperidine and sulfonamide groups. The compound has been synthesized using optimized reaction conditions to ensure high yield and purity .

Comparative Studies

Comparative studies with similar compounds have highlighted the unique properties of this compound. For instance:

Compound NameBiological Activity
1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]ureaAnticancer properties
4-(5-bromopyrazin-2-yl)-N,N-diphenylanilineDifferent substituents, varied activity

These comparisons suggest that while similar compounds may share some biological activities, the specific combination of functional groups in this sulfonamide may lead to distinct effects.

Q & A

Q. What synthetic routes are optimal for preparing 4-(5-bromopyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including:

  • Coupling reactions : Bromopyrazine derivatives are coupled with piperidine-sulfonamide precursors via Buchwald–Hartwig amination or Suzuki cross-coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents like THF or DMF .
  • Sulfonamide formation : Reacting piperidine intermediates with sulfonyl chlorides under basic conditions (e.g., K₂CO₃ in CH₂Cl₂) at 0–25°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (DMF/H₂O) ensures purity. Optimize yields by adjusting reaction time (12–48 hr) and temperature (reflux vs. RT) .

Q. How can structural characterization be performed to confirm the identity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) verify substituent positions. Key signals include:
    • Piperidine protons (δ 2.5–3.5 ppm, multiplet) and dimethylamino groups (δ 2.2–2.4 ppm, singlet).
    • Bromopyrazine aromatic protons (δ 8.5–9.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion at m/z ≈ 370–400 Da) .
  • Elemental analysis : Validate C, H, N, S, and Br percentages within ±0.3% of theoretical values .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Antimicrobial screening : Use agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs .
  • Enzyme inhibition : Test against targets like carbonic anhydrase or kinases via spectrophotometric assays (e.g., inhibition of p-nitrophenyl acetate hydrolysis) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values and selectivity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or intermolecular interactions?

  • Single-crystal X-ray diffraction : Crystallize the compound (e.g., in methanol/water) and analyze unit cell parameters (e.g., triclinic P1 space group with a = 13.61 Å, b = 14.57 Å, c = 14.75 Å) .
  • Hydrogen bonding networks : Identify key interactions (e.g., N–H···O sulfonamide bonds) that stabilize the crystal lattice, which may influence solubility and stability .
  • Torsion angles : Measure dihedral angles between pyrazine and piperidine rings to confirm conformational preferences .

Q. What strategies can address contradictions in biological activity data across different studies?

  • Dose-response reevaluation : Test broader concentration ranges (nM–mM) to rule out assay-specific artifacts .
  • Metabolic stability assays : Use liver microsomes (human/rat) to assess if rapid degradation explains inconsistent in vitro vs. in vivo results .
  • Off-target profiling : Screen against kinase panels or GPCRs to identify unintended interactions that may confound data .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

  • Molecular docking : Simulate binding poses with target proteins (e.g., using AutoDock Vina) to identify critical residues (e.g., hydrophobic pockets for bromopyrazine) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Br vs. Cl) with bioactivity to prioritize synthetic targets .
  • ADMET prediction : Tools like SwissADME predict logP, solubility, and CYP450 interactions to optimize pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-bromopyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-(5-bromopyrazin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。